3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
CAS No.: 6116-76-3
Cat. No.: VC21165133
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6116-76-3 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one |
| Standard InChI | InChI=1S/C11H15NO/c1-3-8-7(2)12-9-5-4-6-10(13)11(8)9/h12H,3-6H2,1-2H3 |
| Standard InChI Key | RZUQNFAPFIHYCR-UHFFFAOYSA-N |
| SMILES | CCC1=C(NC2=C1C(=O)CCC2)C |
| Canonical SMILES | CCC1=C(NC2=C1C(=O)CCC2)C |
Introduction
Chemical Identity and Structure
Nomenclature and Chemical Identifiers
3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one represents a partially saturated indole derivative with specific substitutions. The compound is registered with several chemical identifiers as detailed in Table 1.
Table 1: Chemical Identifiers of 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
| Identifier | Value |
|---|---|
| CAS Number | 6116-76-3 |
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one |
| InChI | InChI=1S/C11H15NO/c1-3-8-7(2)12-9-5-4-6-10(13)11(8)9/h12H,3-6H2,1-2H3 |
| InChI Key | RZUQNFAPFIHYCR-UHFFFAOYSA-N |
| SMILES | CCC1=C(NC2=C1C(=O)CCC2)C |
| EC Number | 228-084-6 |
The compound is also known by several synonyms, including 2-Methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole, 3-Ethyl-2-methyl-6,7-dihydro-1H-indol-4(5H)-one, and 4H-Indol-4-one, 3-ethyl-1,5,6,7-tetrahydro-2-methyl- .
Structural Features
3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one possesses a bicyclic structure with distinctive features:
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A fused indole ring system with a pyrrole ring connected to a cyclohexanone ring
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An ethyl substituent at position 3
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A methyl substituent at position 2
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A ketone functionality at position 4
The presence of the indole framework is particularly significant as this structural motif appears in numerous bioactive natural products and pharmaceutical compounds. The substitution pattern with ethyl and methyl groups contributes to the compound's lipophilicity and potential interactions with biological targets .
Physical and Chemical Properties
Physical Properties
The physical characteristics of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one are summarized in Table 2.
Table 2: Physical Properties of 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
| Property | Value |
|---|---|
| Physical State at 20°C | Solid |
| Color | White to Off-White |
| Melting Point | 183°C |
| Boiling Point | 353.8±31.0°C (Predicted) |
| Density | 1.106 g/cm³ |
| Refractive Index | 1.56 |
These physical properties indicate that the compound is a stable solid at room temperature with relatively high melting and boiling points, which is consistent with its bicyclic structure and functional groups .
Chemical Properties
The chemical properties of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one reflect its reactive functional groups:
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Solubility: Slightly soluble in chloroform and methanol
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pKa: 16.94±0.20 (Predicted)
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Reactivity: Shows characteristic reactivity patterns of both indoles and ketones
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Stability: Requires storage at -20°C under inert atmosphere for long-term stability
The compound exhibits reactivity at multiple sites, including the pyrrole N-H bond and the carbonyl group, making it valuable for diverse chemical transformations in synthetic organic chemistry. These reactive sites enable various functionalization reactions that can lead to complex heterocyclic structures .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one and related tetrahydroindol-4-one derivatives.
Classical Synthetic Routes
The synthesis of tetrahydroindol-4-one derivatives generally involves cyclization reactions that form the bicyclic structure. Key approaches include:
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Reaction of α-haloketones, 1,3-diketones, and primary amines catalyzed by heterogeneous acids
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Transformation of 4-oxotetrahydrobenzofurans to 4-oxotetrahydroindole analogs using primary amines
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Addition of enehydroxyamines onto alkynes to form O-vinylhydroxylamines, which undergo [3+3]-sigmatropic rearrangement followed by intramolecular condensation
Modern Synthetic Approaches
Contemporary research has expanded the synthetic toolkit for accessing tetrahydroindol-4-one derivatives:
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One-pot multi-component reactions that enable rapid access to functionalized derivatives
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Transition metal-catalyzed transformations that facilitate specific bond formations
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Cascade reactions that construct multiple rings in sequence, improving synthetic efficiency
Applications and Uses
Pharmaceutical Relevance
3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one has significant pharmaceutical connections:
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It is identified as "Molindone Related Compound A" in the United States Pharmacopoeia (USP), indicating its relevance to pharmaceutical quality control
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The compound serves as a reference standard for analytical purposes in pharmaceutical testing
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It may have potential applications in medicinal chemistry research due to the prevalence of the indole framework in bioactive molecules
Synthetic Utility
The compound demonstrates remarkable versatility as a synthetic building block:
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It serves as a starting material for the synthesis of complex polyheterocyclic structures with medicinal and optoelectronic applications
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The compound undergoes various transformations that enable the construction of fused heterocyclic systems
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It facilitates the exploration of novel synthetic methodologies in heterocyclic chemistry
Research has shown that tetrahydroindol-4-one derivatives can be transformed into diverse heterocyclic structures through functionalization of the nitrogen atom, modifications of the carbonyl group, and elaboration of side chains in positions 1, 2, 3, and 7 of the bicycle .
Functionalization and Derivatization
Nitrogen Functionalization
The pyrrole nitrogen in 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one serves as a key site for derivatization:
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N-alkylation reactions introduce various substituents at the nitrogen position
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N-acylation provides access to amide derivatives
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These modifications can significantly alter the compound's physical properties and biological activity profiles
Carbonyl Group Transformations
The ketone functionality at position 4 offers numerous opportunities for chemical transformations:
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Reduction to alcohols
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Conversion to oximes or hydrazones
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Wittig and related olefination reactions
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Aldol and Claisen condensations for carbon-carbon bond formation
Construction of Fused Ring Systems
One of the most valuable aspects of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is its utility in constructing more complex polyheterocyclic systems:
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The Fischer reaction enables the formation of new indole rings
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Dimrot rearrangement facilitates the synthesis of pyrroloquinolones
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The Passerini reaction provides quick access to indolone-N-amino acid derivatives
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Introduction of functional groups in the α-position to the carbonyl group enables subsequent cyclocondensations through Hanch, Paal-Knorr, [4+2] and [3+2]-cyclization reactions
These transformations demonstrate the compound's versatility as a platform for constructing diverse heterocyclic architectures with potential applications in both medicinal chemistry and materials science.
| Category | Information |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
These classifications indicate that while the compound presents moderate hazards, they can be managed with appropriate safety measures .
| Supplier | Product Code | Package Size | Purity | Price Range (as of 2021-2025) |
|---|---|---|---|---|
| TRC | E926290 | 10mg 100mg | Not specified | $120 $945 |
| American Custom Chemicals | CHM0094116 | 100mg | 95.00% | $1732.5 |
| AK Scientific | 2419AL | 250mg | 97% | $243 |
| Cymit Quimica | 45-1445437 | 20mg | Not specified | 1,683.00 € |
| Anaxlab | Ax-14308 | Not specified | >99% | Not specified |
The compound is primarily marketed for industrial and scientific research applications, with varying prices reflecting differences in quantity, purity, and supplier overhead costs .
Research Significance and Future Directions
Current Research Applications
3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one has established significance in several research areas:
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As a building block for complex heterocyclic structures with potential medicinal applications
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In the development of novel synthetic methodologies for heterocyclic chemistry
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As a reference standard for pharmaceutical quality control
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In the exploration of structure-activity relationships for indole-based compounds
The compound's bicyclic structure, featuring both pyrrole and cyclohexanone moieties, provides a unique platform for investigating diverse chemical transformations and exploring new reaction pathways.
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